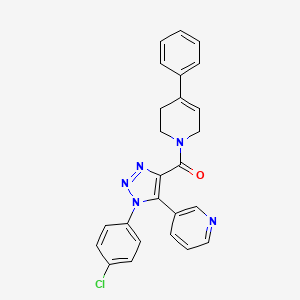

(1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(4-phenyl-3,6-dihydropyridin-1(2H)-yl)methanone

Description

Properties

IUPAC Name |

[1-(4-chlorophenyl)-5-pyridin-3-yltriazol-4-yl]-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20ClN5O/c26-21-8-10-22(11-9-21)31-24(20-7-4-14-27-17-20)23(28-29-31)25(32)30-15-12-19(13-16-30)18-5-2-1-3-6-18/h1-12,14,17H,13,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZRLFBCUXXEDPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1C2=CC=CC=C2)C(=O)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)C5=CN=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(4-phenyl-3,6-dihydropyridin-1(2H)-yl)methanone is a novel synthetic triazole derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

- Formation of the Triazole Ring : This is often achieved through a cycloaddition reaction between an azide and an alkyne.

- Pyridine Substitution : Subsequent substitution reactions introduce the pyridine groups.

- Final Derivatization : The methanone group is introduced to complete the synthesis.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. For example, it has shown promising results in inhibiting the proliferation of breast cancer cells (MCF-7) with an IC50 value in the low micromolar range. This suggests a potential role in cancer therapy.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | |

| A549 (Lung Cancer) | 7.2 | |

| HeLa (Cervical Cancer) | 6.5 |

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : The triazole ring may interact with enzymes such as cyclooxygenases (COX) and histone deacetylases (HDAC), inhibiting their activity.

- Receptor Modulation : The presence of the chlorophenyl and pyridinyl groups may enhance binding affinity to various receptors involved in cell signaling pathways.

Study 1: Antitumor Activity Evaluation

A recent study evaluated the anticancer properties of the compound against several tumor cell lines, revealing its potential as a lead compound for further development. The study highlighted that derivatives of this compound could be synthesized to enhance efficacy and selectivity against specific cancer types.

Study 2: Pharmacological Screening

In another investigation, pharmacological screening indicated that the compound exhibited anti-inflammatory properties alongside its anticancer effects. This dual activity suggests potential applications in treating conditions where inflammation and cancer coexist.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole and Pyridine Moieties

The compound shares structural motifs with several derivatives documented in and –10. Key analogues include:

| Compound | Key Structural Differences | Potential Functional Implications |

|---|---|---|

| 1-{6-[(2,4-Dichlorophenyl)methyl]pyridazin-3-yl}-4-(4-methoxyphenyl)-1H-pyrazol-5-amine | Pyridazine core (vs. triazole); dichlorophenyl and methoxyphenyl substituents | Increased electron-withdrawing effects (Cl) may enhance stability but reduce solubility . |

| 5-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone (CAS 121306-64-7) | Dihydropyrazole ring (vs. dihydropyridine); methoxyphenyl (vs. chlorophenyl) | Methoxy groups improve lipophilicity, potentially enhancing membrane permeability . |

| Target Compound | Unique triazole-dihydropyridine hybrid; 4-chlorophenyl substituent | Chlorine may confer higher metabolic stability compared to methoxy groups . |

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The 4-chlorophenyl group in the target compound increases hydrophobicity compared to methoxy-substituted analogues, which could influence tissue distribution and protein binding .

- Metabolic Stability : Chlorine substituents are less prone to oxidative metabolism than methoxy groups, suggesting prolonged half-life for the target compound .

Bioactivity Trends

While explicit bioactivity data for the target compound are absent, related molecules highlight trends:

- Pyridine-triazole hybrids (e.g., CAS 121306-63-6 ) have shown kinase inhibitory activity in prior studies, attributed to their ability to occupy ATP-binding pockets .

- Chlorophenyl-substituted triazoles (e.g., AC1MX5GT ) often exhibit antimicrobial properties, possibly due to membrane disruption via hydrophobic interactions .

Methodological Considerations for Structural Analysis

The structural elucidation of such compounds often relies on X-ray crystallography, with software like SHELXL () enabling precise refinement of heterocyclic systems. For example, dihydropyridine rings require careful handling of torsional angles during refinement to avoid overfitting . Additionally, tools like ORTEP-III () aid in visualizing conformational flexibility, which is critical for understanding bioactivity.

Q & A

Basic: What synthetic strategies are recommended for synthesizing this compound, and how can reaction conditions be optimized?

Answer:

The synthesis involves multi-step reactions, typically starting with the assembly of the 1,2,3-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by coupling with the dihydropyridine moiety. Key steps include:

- Triazole formation : Use Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) to facilitate regioselective cyclization .

- Methanone linkage : Employ nucleophilic acyl substitution or Friedel-Crafts acylation under anhydrous conditions .

- Optimization : Adjust temperature (60–100°C), solvent polarity (DMF or dichloromethane), and pH (neutral to slightly basic) to maximize yield (typically 60–85%) and purity (>95%) .

Basic: Which analytical techniques are critical for structural confirmation?

Answer:

- Spectroscopy :

- Crystallography : Single-crystal XRD resolves stereochemistry and hydrogen-bonding networks (e.g., dihedral angles between triazole and pyridine rings) .

Advanced: How can conflicting bioactivity data across studies on triazole analogs be resolved?

Answer:

Discrepancies may arise from:

- Sample variability : Standardize starting materials (e.g., purity >98%) and biological assay protocols (e.g., cell lines, incubation times) .

- Degradation : Monitor compound stability via HPLC; store samples at –20°C with desiccants to prevent hydrolysis .

- Replication : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) .

Advanced: What computational methods predict pharmacological interactions?

Answer:

- DFT calculations : Optimize geometry and calculate electrostatic potential surfaces to identify reactive sites (e.g., triazole N2 as a hydrogen-bond acceptor) .

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., kinases or GPCRs). Focus on π-π stacking between pyridinyl groups and hydrophobic pockets .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Advanced: How to elucidate reaction mechanisms for triazole and dihydropyridine ring formation?

Answer:

- Kinetic studies : Monitor intermediates via in-situ FTIR or LC-MS to identify rate-determining steps (e.g., cyclization vs. acylation) .

- Isotopic labeling : Use ¹⁵N-labeled azides to trace triazole nitrogen origins .

- Catalyst screening : Test palladium or ruthenium complexes for regioselectivity in dihydropyridine synthesis .

Advanced: What strategies mitigate limitations in pharmacological experimental design?

Answer:

- Matrix complexity : Simulate physiological conditions by spiking serum proteins or lipids into assays .

- Dose-response curves : Use 8–10 concentration points (e.g., 0.1–100 µM) to improve IC₅₀ accuracy .

- In vivo models : Prioritize zebrafish or murine models for preliminary toxicity and bioavailability screening .

Basic: What initial biological assays are recommended for activity screening?

Answer:

- Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli) .

- Anticancer : MTT assay on HeLa or MCF-7 cells (48–72 hr exposure) .

- Enzymatic : Fluorescence-based assays for kinase or protease inhibition .

Advanced: How to optimize solubility and bioavailability for in vivo studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.